2-bromo-N-(butan-2-yl)-3-methylbutanamide
Overview
Description
2-bromo-N-(butan-2-yl)-3-methylbutanamide is an organic compound that belongs to the class of brominated amides This compound is characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain, with additional alkyl groups attached to the nitrogen and the third carbon of the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(butan-2-yl)-3-methylbutanamide typically involves the bromination of a precursor amide. One common method is the bromination of N-(butan-2-yl)-3-methylbutanamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(butan-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, to form new compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted amides or ethers.
Reduction: The major products are amines or alcohols.
Oxidation: The major products are carboxylic acids or ketones.
Scientific Research Applications
2-bromo-N-(butan-2-yl)-3-methylbutanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(butan-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(butan-2-yl)benzamide
- 2-bromo-N-(sec-butyl)benzamide
- 2-bromo-N-(butan-2-yl)acetamide
Uniqueness
2-bromo-N-(butan-2-yl)-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and the specific alkyl groups attached to the nitrogen and carbon atoms make it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-N-butan-2-yl-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-5-7(4)11-9(12)8(10)6(2)3/h6-8H,5H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQOQJYXJRHIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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